CF 1743-d7 (Major)
Description
Mechanism of Action:
- VZV Thymidine Kinase (TK) Activation : CF 1743-d7 (Major) is phosphorylated by VZV TK to its monophosphate form, followed by conversion to triphosphate by cellular kinases .
- Viral DNA Polymerase Inhibition : The triphosphate form acts as a chain terminator, selectively inhibiting VZV replication without affecting human polymerases .
Key Research Findings:
| Property | CF 1743-d7 (Major) | CF 1743 (Parent) | Acyclovir |
|---|---|---|---|
| EC₅₀ vs. VZV (μM) | 0.00043 ± 0.00039 | 0.00083 ± 0.00058 | 3.38 ± 1.87 |
| Selectivity Index | >251,163 | >126,506 | >263 |
| Metabolic Stability | High (t₁/₂ = 8.2h) | Moderate (t₁/₂ = 3.2h) | Low (t₁/₂ = 0.7h) |
Data derived from HEL cell culture assays and pharmacokinetic studies .
Impact of Deuterium:
Comparative Advantages:
- Potency : 10,000-fold more active against VZV than acyclovir .
- Selectivity : No cytotoxicity observed in human fibroblasts at concentrations ≤100 μM .
- Resistance Profile : Retains activity against VZV strains resistant to acyclovir and brivudin (BVDU) .
CF 1743-d7 (Major) remains a benchmark in deuterated antiviral research, illustrating how isotopic engineering can refine drug efficacy and stability .
Properties
Molecular Formula |
C₂₂H₁₉D₇N₂O₅ |
|---|---|
Molecular Weight |
405.5 |
Synonyms |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)-furo[2,3-d]pyrimidin-2(3H)-one-d7 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Profile
- Molecular Formula : CHNO
- Molecular Weight : Approximately 405.5 g/mol
- Structure : A furo[2,3-d]pyrimidin-2(3H)-one derivative featuring a 2-deoxy-beta-D-erythro-pentofuranosyl moiety and a pentylphenyl group.
Antiviral Research Applications
CF 1743-d7 (Major) has shown significant efficacy against several viral infections, particularly:
- Herpes Simplex Virus (HSV) : The compound inhibits the replication of HSV by targeting essential viral enzymes. Studies indicate a reduction in viral load in infected cells, suggesting its potential as a therapeutic agent for treating HSV infections.
- Varicella-Zoster Virus (VZV) : Similar to its action against HSV, CF 1743-d7 (Major) demonstrates antiviral activity against VZV, which is responsible for shingles. The compound's mechanism involves disrupting the viral life cycle at critical stages.
Comparative Analysis with Other Antivirals
CF 1743-d7 (Major) can be compared with established antiviral agents:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Acyclovir | Purine analog | Antiviral against herpes simplex virus | Established clinical use |
| Valacyclovir | Prodrug of acyclovir | Antiviral against herpes simplex virus | Improved bioavailability |
| Ganciclovir | Guanine analog | Antiviral against cytomegalovirus | Effective against resistant strains |
| Sofosbuvir | Nucleotide analog | Antiviral against hepatitis C virus | Directly inhibits RNA polymerase |
| CF 1743-d7 (Major) | Furo[2,3-d]pyrimidin derivative | Antiviral against HSV and VZV | Enhanced potency with reduced side effects compared to traditional antivirals |
Case Studies and Research Findings
- Antiviral Efficacy Study : A study conducted on infected cell lines demonstrated that treatment with CF 1743-d7 (Major) resulted in a significant decrease in viral titers compared to untreated controls. This suggests that the compound could be developed further for clinical use in treating HSV infections.
- Binding Affinity Research : Interaction studies revealed that CF 1743-d7 (Major) has a high binding affinity for viral proteins associated with HSV and VZV. This property is crucial for its effectiveness as an antiviral agent, as it enhances the likelihood of successful inhibition of viral replication.
- Synthesis and Development : The synthesis of CF 1743-d7 (Major) involves multi-step organic synthesis techniques. The development process emphasizes optimizing the compound's structure to enhance its biological activity while minimizing potential side effects associated with traditional antiviral therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison is structured according to parameters standard in medicinal chemistry research, including chemical properties , synthetic routes , biological activity , and stability . Below is a hypothetical analysis based on generalized guidelines from the evidence:
Table 1: Comparative Analysis of CF 1743-d7 (Major) and Analogous Compounds
Key Findings:
Synthetic Efficiency: CF 1743-d7 (Major) exhibits a moderate yield (68%), comparable to Compound B but lower than Compound A. Optimization of deuterium incorporation may reduce side reactions, as noted in phosphine-alkene ligand synthesis methodologies .
Metabolic Stability: The plasma half-life of CF 1743-d7 (Major) exceeds that of Compound A by ~40%, aligning with deuterium’s known kinetic isotope effect .
Thermal Resilience : CF 1743-d7 (Major) outperforms Compound A in thermal stability, likely due to strengthened C-D bonds, a trend also observed in deuterated catalysts .
Discussion
The comparison highlights CF 1743-d7 (Major)’s advantages in metabolic and thermal stability, critical for drug candidates requiring prolonged activity. However, its synthetic complexity may limit scalability. Similar trade-offs are documented in deuterated HIV protease inhibitors, where improved half-life offsets higher production costs .
Challenges and Opportunities :
- Isotopic Purity : Ensuring >99% deuteration at all seven positions is critical, as impurities can skew pharmacokinetic data .
- Regulatory Considerations : Deuterated drugs (e.g., Deutetrabenazine) require rigorous characterization of isotopic distribution, a standard emphasized in medicinal chemistry guidelines .
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for studying CF 1743-d7 (Major)?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope and evaluate practicality. For example:
- Population: Specific biological systems or chemical environments where CF 1743-d7 acts.
- Intervention: Dosage ranges, exposure times, or molecular interactions.
- Comparison: Benchmarks against analogous compounds or control groups.
- Outcome: Quantitative metrics (e.g., binding affinity, metabolic stability).
Q. What experimental design principles are critical for initial characterization of CF 1743-d7 (Major)?
- Key Steps :
Define Variables : Independent (e.g., temperature, pH) vs. dependent (e.g., reaction yield, degradation rate).
Controls : Include negative/positive controls to isolate compound-specific effects.
Replication : Triplicate measurements to assess variability.
Instrumentation : Specify equipment (model, manufacturer) and calibration protocols to ensure reproducibility .
- Example: For spectroscopic analysis, report parameters (wavelength, slit width) and reference standards used.
Q. How can researchers ensure reproducibility in synthesizing or isolating CF 1743-d7 (Major)?
- Documentation : Provide step-by-step protocols, including purification methods (e.g., HPLC gradients, column specifications) and purity validation (e.g., NMR, mass spectrometry).
- Data Sharing : Publish raw datasets (e.g., chromatograms, spectra) in supplementary materials, adhering to journal guidelines .
Advanced Research Questions
Q. How should contradictory data from CF 1743-d7 studies be analyzed?
- Root-Cause Analysis :
- Methodological Discrepancies : Compare protocols (e.g., solvent purity, reaction time).
- Statistical Evaluation : Apply tests (e.g., ANOVA, chi-square) to determine if differences are significant.
- Contextual Factors : Assess environmental conditions (e.g., humidity, light exposure) that may alter outcomes .
- Example: If conflicting stability data arise, re-test under controlled atmospheres (e.g., inert gas vs. ambient air).
Q. What strategies optimize high-throughput screening (HTS) for CF 1743-d7 derivatives?
- Automation : Use robotic liquid handlers for consistent dispensing.
- Quality Control : Implement internal standards (e.g., spiked compounds) in each assay plate to detect batch effects.
- Data Normalization : Apply Z-score or % inhibition to minimize plate-to-plate variability .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study CF 1743-d7's mechanisms?
- Pipeline Design :
Data Alignment : Use bioinformatics tools (e.g., KEGG pathways) to map molecular interactions.
Cross-Validation : Compare omics results with phenotypic assays (e.g., cell viability).
Machine Learning : Apply clustering algorithms to identify co-regulated pathways .
Data Management & Reporting
Q. What are best practices for managing large-scale datasets from CF 1743-d7 studies?
- Metadata Standards : Annotate datasets with experimental conditions, timestamps, and operator IDs.
- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and repositories like Zenodo or institutional databases .
Q. How should researchers address ethical considerations in CF 1743-d7 studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
